molecular formula C12H12O3 B12065586 (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester

Cat. No.: B12065586
M. Wt: 204.22 g/mol
InChI Key: QTMGQEZFCUVMBG-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester is an organic compound with a unique structure that includes an ethynyl group, a methoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester typically involves the esterification of (3-Ethynyl-4-methoxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(3-ethynyl-4-methoxyphenyl)acetate

InChI

InChI=1S/C12H12O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h1,5-7H,8H2,2-3H3

InChI Key

QTMGQEZFCUVMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)C#C

Origin of Product

United States

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